molecular formula C11H20FN B1488718 3-Cyclohexyl-4-(fluoromethyl)pyrrolidine CAS No. 2098078-40-9

3-Cyclohexyl-4-(fluoromethyl)pyrrolidine

Cat. No.: B1488718
CAS No.: 2098078-40-9
M. Wt: 185.28 g/mol
InChI Key: GWMKBEWTNNSIPU-UHFFFAOYSA-N
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Description

3-Cyclohexyl-4-(fluoromethyl)pyrrolidine is a chemical compound belonging to the class of pyrrolidine derivatives. It is a white crystalline solid with the molecular formula C11H20FN and a molecular weight of 185.28 g/mol. This compound is utilized in various fields such as medical research, environmental research, and industrial research.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclohexyl-4-(fluoromethyl)pyrrolidine typically involves the reaction of cyclohexylamine with a fluoromethylating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step synthesis process that includes the initial formation of cyclohexylamine, followed by fluoromethylation. The process is optimized to achieve high yield and purity, often involving the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-Cyclohexyl-4-(fluoromethyl)pyrrolidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

  • Reduction: Reduction reactions can yield amines or alcohols.

  • Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

3-Cyclohexyl-4-(fluoromethyl)pyrrolidine is used in several scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis and is used to study reaction mechanisms.

  • Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.

  • Industry: The compound is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

3-Cyclohexyl-4-(fluoromethyl)pyrrolidine is unique in its structure and properties compared to other pyrrolidine derivatives. Similar compounds include:

  • Pyrrolidine: A basic structure without the cyclohexyl or fluoromethyl groups.

  • Cyclohexylamine: Lacks the fluoromethyl group.

  • Fluoromethylpyrrolidine: Does not have the cyclohexyl group.

These compounds differ in their chemical behavior and applications, highlighting the uniqueness of this compound.

Properties

IUPAC Name

3-cyclohexyl-4-(fluoromethyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20FN/c12-6-10-7-13-8-11(10)9-4-2-1-3-5-9/h9-11,13H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWMKBEWTNNSIPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2CNCC2CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Cyclohexyl-4-(fluoromethyl)pyrrolidine
Reactant of Route 2
3-Cyclohexyl-4-(fluoromethyl)pyrrolidine
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Reactant of Route 4
3-Cyclohexyl-4-(fluoromethyl)pyrrolidine
Reactant of Route 5
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Reactant of Route 6
3-Cyclohexyl-4-(fluoromethyl)pyrrolidine

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